Product packaging for Cyclohexylglycine(Cat. No.:CAS No. 14328-51-9)

Cyclohexylglycine

Cat. No.: B555394
CAS No.: 14328-51-9
M. Wt: 157.21 g/mol
InChI Key: WAMWSIDTKSNDCU-UHFFFAOYSA-N
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Description

Definition and Nomenclature of L-alpha-Cyclohexylglycine

L-alpha-Cyclohexylglycine is an organic compound classified as an amino acid derivative. matrix-fine-chemicals.com Its structure features a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxyl group, and a cyclohexyl group as the side chain. matrix-fine-chemicals.com This cyclohexyl ring imparts distinct properties to the molecule, influencing its steric bulk and hydrophobicity. smolecule.com

Chemical Synonyms and Registry Numbers

To ensure clarity and precision in scientific communication, L-alpha-Cyclohexylglycine is identified by various synonyms and registry numbers. The most common of these is its Chemical Abstracts Service (CAS) Registry Number, which is 14328-51-9. matrix-fine-chemicals.comcanbipharm.comchemicalbook.comusbio.netfishersci.comfishersci.fi

Other names for this compound include (S)-(-)-alpha-Aminocyclohexylacetic acid and (2S)-2-amino-2-cyclohexylacetic acid. canbipharm.comfishersci.com In the context of peptide synthesis, where protecting groups are often used, derivatives such as Boc-L-Cyclohexylglycine (CAS 109183-71-3) and Cbz-Cyclohexyl-L-glycine (CAS 69901-75-3) are frequently encountered. smolecule.coma2bchem.compharmaffiliates.comcarlroth.comcarlroth.comcoompo.commanusaktteva.com The "Boc" (tert-butoxycarbonyl) and "Cbz" (carbobenzyloxy) groups are attached to the amino group to prevent unwanted reactions during peptide synthesis. smolecule.comgoogle.com

Identifier Type Identifier
IUPAC Name(2S)-2-amino-2-cyclohexylacetic acid
CAS Number14328-51-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
SynonymsL-Cyclohexylglycine, (S)-2-Amino-2-cyclohexylacetic acid

Stereochemical Considerations

The "L" in L-alpha-Cyclohexylglycine denotes its stereochemistry, indicating that it is the L-isomer. smolecule.com This is significant because, with the exception of the achiral glycine (B1666218), all proteinogenic amino acids are L-isomers. wikipedia.org This stereochemical configuration is crucial for its compatibility with biological systems and its incorporation into peptides that can mimic the structure and function of natural molecules. smolecule.com

The molecule is an α-amino acid derivative, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This arrangement is the fundamental structure of the amino acids that constitute proteins. wikipedia.org

Significance in Modern Chemical and Biochemical Sciences

The unique structural characteristics of L-alpha-Cyclohexylglycine have made it a valuable tool in several areas of scientific research, particularly in the fields of peptide chemistry and drug discovery.

Role as a Non-Proteinogenic Amino Acid

L-alpha-Cyclohexylglycine is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. nbinno.comwikipedia.orgfluorochem.co.uk The study of non-proteinogenic amino acids is a burgeoning field, as their incorporation into peptides can confer novel properties. nih.gov

These unique amino acids can introduce conformational constraints, enhance stability against enzymatic degradation, and modulate biological activity. mdpi.com L-alpha-Cyclohexylglycine, with its bulky and hydrophobic cyclohexyl side chain, is a prime example of a non-proteinogenic amino acid that can significantly influence the structure and function of a peptide. bachem.com

Impact on Peptide and Peptidomimetic Design

The incorporation of L-alpha-Cyclohexylglycine into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. smolecule.com Its cyclohexyl group can enhance the lipophilicity of a peptide, potentially improving its bioavailability. chemimpex.com

Furthermore, the steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures such as helices. nih.gov This is a critical factor in designing peptides that can bind to specific biological targets with high affinity and selectivity. mdpi.com Protected forms of L-alpha-Cyclohexylglycine, like Boc-L-Cyclohexylglycine and Cbz-Cyclohexyl-L-glycine, are essential building blocks in solid-phase peptide synthesis (SPPS), the primary method for creating custom peptides for research and therapeutic development. smolecule.comcarlroth.comcarlroth.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B555394 Cyclohexylglycine CAS No. 14328-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclohexylacetic acid
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InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279475
Record name 2-amino-2-cyclohexylacetic acid
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Molecular Weight

157.21 g/mol
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CAS No.

5664-29-9
Record name Cyclohexylglycine, (+/-)-
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Record name 2-amino-2-cyclohexylacetic acid
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Record name 2-amino-2-cyclohexylacetic acid
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Record name CYCLOHEXYLGLYCINE, (±)-
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Advanced Synthetic Methodologies for L Alpha Cyclohexylglycine and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure chiral molecules. For L-alpha-cyclohexylglycine, these approaches focus on creating the specific stereocenter with high fidelity, avoiding the need for resolving racemic mixtures.

Catalytic Asymmetric Strecker Syntheses of Unnatural Alpha-Amino Acids

The Strecker synthesis is a versatile method for producing alpha-amino acids. nih.gov The classic version of this reaction, which involves treating an aldehyde with ammonia (B1221849) and cyanide followed by hydrolysis, produces a racemic mixture. wikipedia.org Modern advancements have led to catalytic asymmetric versions that can generate enantiomerically enriched α-amino acids. nih.gov

These advanced methods often employ a chiral catalyst that facilitates the enantioselective addition of cyanide to an imine. nih.govwikipedia.org For instance, chiral thiourea-based or BINOL-derived catalysts have been developed for this purpose. wikipedia.org A key advantage of some modern catalytic systems is their compatibility with aqueous cyanide salts, making them more adaptable for large-scale synthesis without requiring cryogenic temperatures or hazardous cyanide sources like HCN. nih.gov The synthesis of α-amino acids with bulky substituents, such as the tert-leucine and cyclohexylglycine analogues, can be achieved using these methods. nih.govescholarship.org Another approach involves using a chiral auxiliary, such as (R)-phenylglycine amide, which can lead to a diastereoselective Strecker reaction accompanied by an in situ crystallization-induced asymmetric transformation, yielding a single diastereomer with high purity. nih.govrug.nl

Biocatalytic Resolution and Deracemization Techniques for Enantiopure Forms

Biocatalytic methods offer highly selective and environmentally favorable routes to enantiopure compounds. rsc.org For L-alpha-cyclohexylglycine, enzymatic resolution is a common strategy. This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Hydrolases, such as lipases and acylases, are frequently used for this purpose. rsc.org For example, various N-protected L-cyclohexylglycine derivatives can be resolved using enzymes like penicillin G acylase. rsc.org

Dynamic kinetic resolution (DKR) represents a more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, continuously feeding it back into the resolution process. rsc.org

Enzymatic Asymmetric Synthesis from Pro-chiral Ketones

A highly efficient method for producing enantiopure amino acids is the direct asymmetric synthesis from simple, non-chiral (pro-chiral) precursors. whiterose.ac.uk The enzymatic conversion of pro-chiral ketones into chiral amines and amino acids is a well-established industrial strategy. rsc.orgnih.gov

This approach utilizes enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs). nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone acceptor. whiterose.ac.ukworktribe.com The high stereoselectivity of these enzymes ensures the production of a single enantiomer of the desired amino acid. nih.gov Similarly, amine dehydrogenases catalyze the reductive amination of a ketone using ammonia as the amine source and NAD(P)H as a cofactor. nih.gov Protein engineering has been extensively used to develop robust enzyme variants with improved activity, stability, and specificity for bulky substrates, enabling the synthesis of complex pharmaceutical intermediates. nih.gov

Chemical Synthesis Pathways

Traditional chemical synthesis remains a cornerstone for producing L-alpha-cyclohexylglycine and its analogues, offering robust and scalable routes.

Hydrogenation of Aromatic Precursors (e.g., l-phenylglycine (B554971) reduction)

A direct and logical method for preparing enantiomerically pure L-alpha-cyclohexylglycine is the catalytic hydrogenation of L-phenylglycine. tandfonline.com This process reduces the aromatic phenyl ring to a cyclohexane (B81311) ring. A significant challenge in this approach is preventing side reactions, particularly the hydrogenolysis of the benzylic amino group, which can lead to byproducts like cyclohexaneacetic acid, and racemization of the final product. tandfonline.com

The choice of catalyst is critical to the success of this reaction. While catalysts like palladium hydroxide (B78521) on charcoal can result in low yields and partial racemization, other catalysts have proven more effective. tandfonline.com Rhodium and Ruthenium-based catalysts, in particular, have shown excellent performance. The use of rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/alumina) can produce L-cyclohexylglycine in high yields with retention of chirality. tandfonline.comacs.org A catalyst composed of metallic ruthenium nanoparticles intercalated in hectorite (B576562) has also been shown to convert L-phenylglycine to the corresponding L-cyclohexyl amino acid with conversion and selectivity greater than 99% under mild conditions. researchgate.net

CatalystPrecursorConditionsYieldEnantiomeric Excess (e.e.)Source
5% Rhodium on Carbon (Rh/C)(S)-phenylglycine50 °C, 3.6 bar H₂92%99% e.e. tandfonline.com
Rhodium on AluminaL-phenylglycine25 °C, 160 psig H₂98%Not specified, but chiral integrity maintained acs.org
Ruthenium nanoparticles in hectoriteL-phenylglycine60 °C, 40 bar H₂>99%>99% (retention of chirality) researchgate.net
Palladium Hydroxide on Charcoal(S)-phenylglycineNot specifiedLow yieldsPartial racemization reported tandfonline.com

Synthesis of Substituted this compound Analogues (e.g., Cis and Trans 4-tert-Butoxycarbonyl-Substituted this compound)

The synthesis of substituted analogues of this compound is important for developing new pharmaceutical candidates, such as inhibitors of dipeptidyl peptidase-IV (DP-IV). acs.orgclockss.org A novel synthesis for cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycines has been developed to produce these nonproteinogenic amino acids in large quantities. acs.org

The synthesis begins with 4-vinylbenzoic acid, which is first protected as a tert-butyl ester. acs.org This is followed by an asymmetric aminohydroxylation of the styrene (B11656) derivative. acs.org The subsequent key step is the reduction of the aromatic ring, followed by oxidation to yield the final substituted this compound product. acs.org This method also established a procedure for the isomerization of the cis isomer to the trans isomer, allowing for the routine synthesis of multigram quantities of these valuable amino acid analogues. acs.org

Derivatization Strategies (e.g., Boc-protected, Cbz-protected, methyl ester hydrochloride forms)

The modification of L-alpha-cyclohexylglycine through the introduction of protecting groups or conversion into ester forms is a critical step in its application, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. These derivatization strategies prevent unwanted side reactions and enhance the compound's utility as a building block.

Boc-Protected L-alpha-Cyclohexylglycine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality of amino acids. smolecule.comguidechem.com Its introduction prevents the amine from participating in undesired reactions during peptide coupling processes. smolecule.com The synthesis of N-Boc-L-alpha-cyclohexylglycine typically involves the reaction of L-alpha-cyclohexylglycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. smolecule.com This method effectively yields the protected amino acid, which is a white to off-white crystalline solid soluble in methanol. smolecule.comguidechem.com

The Boc group's key advantage is its stability under neutral and basic conditions, while it can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). smolecule.com This orthogonal deprotection strategy is fundamental in solid-phase peptide synthesis (SPPS), where Boc-L-alpha-cyclohexylglycine serves as a versatile building block. smolecule.com The cyclohexyl side chain imparts a hydrophobic character, which is a valuable feature in designing peptides and peptidomimetics intended to interact with hydrophobic regions within biological systems. smolecule.com

Cbz-Protected L-alpha-Cyclohexylglycine

The benzyloxycarbonyl (Cbz or Z) group is another essential amino-protecting group in peptide chemistry. N-carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG) is a significant intermediate for pharmaceuticals, including antiviral agents with serine-protease inhibitor activity. google.com The synthesis is generally achieved by reacting L-cyclohexylglycine with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often in an aqueous solution with a base like sodium hydroxide. google.com

In some synthetic pathways, the Cbz group is preferred over the Boc group due to its greater thermal stability. clockss.org For instance, during the synthesis of certain fused heterocyclic derivatives, attempts to use a Boc-protected ketone in a Fischer indole (B1671886) synthesis led to partial thermolysis of the protecting group. clockss.org Converting the protecting group to the more thermally stable Cbz group circumvented this issue. clockss.org The Cbz group is typically removed by catalytic hydrogenolysis, for example, using a palladium catalyst (Pd/C or Pd(OH)₂), which cleaves the group to yield the free amine. clockss.orgacs.org

L-alpha-Cyclohexylglycine Methyl Ester Hydrochloride

Esterification of the carboxylic acid moiety is another common derivatization. L-alpha-Cyclohexylglycine methyl ester hydrochloride is an important intermediate used in the synthesis of various pharmaceutical compounds. This derivative is typically a white to off-white crystalline solid that is soluble in water. cymitquimica.com The hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for its use in biological studies and drug formulation. cymitquimica.com It serves as a key building block in medicinal chemistry, often used in peptide synthesis and for creating molecules that can mimic natural amino acids. cymitquimica.comchemimpex.com

Interactive Data Table: Derivatization of L-alpha-Cyclohexylglycine

Derivative NameAbbreviationProtecting Group/ModificationTypical ReagentsKey Features
N-(tert-Butoxycarbonyl)-L-alpha-cyclohexylglycineBoc-Chg-OHtert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), BaseAcid-labile protection; widely used in SPPS. smolecule.com
N-(Benzyloxycarbonyl)-L-alpha-cyclohexylglycineCbz-CHGBenzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl), BaseThermally stable; removed by hydrogenolysis. google.comclockss.org
L-alpha-Cyclohexylglycine methyl ester hydrochlorideH-Chg-OMe·HClMethyl Ester, Hydrochloride SaltMethanol, Acid (e.g., HCl)Enhanced stability and solubility. cymitquimica.com

Synthesis of Fused Heterocyclic this compound Derivatives

The incorporation of the this compound motif into fused heterocyclic systems has led to the discovery of potent therapeutic agents. clockss.org The synthesis of these complex structures often involves multi-step sequences starting from derivatized this compound. Methodologies like the Fischer indole synthesis and the Hantzsch thiazole (B1198619) synthesis have been adapted to create novel indole-fused and thiazole-fused this compound derivatives. clockss.org

A general strategy involves starting with a suitably protected this compound derivative that contains a reactive handle on the cyclohexyl ring. For example, a ketone functionality on the cyclohexane ring serves as a key precursor for building the fused heterocyclic system. clockss.org

Indole-Fused Derivatives

The synthesis of indole-fused this compound derivatives can be achieved via the Fischer indole synthesis. clockss.org A typical route begins with a this compound derivative, such as (cis/trans mixture) methyl ester, which is saponified and coupled to an amine. clockss.org The alcohol on the cyclohexyl ring is then oxidized to a ketone using a reagent like Dess-Martin periodinane (DMP). clockss.org To withstand the conditions of the subsequent indole synthesis, a thermally sensitive Boc group may be replaced with a more robust Cbz group. clockss.org The resulting Cbz-protected ketone is then reacted with various arylhydrazines in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in refluxing ethanol (B145695) to form the fused indole ring system. clockss.org The final deprotection via catalytic hydrogenolysis affords the desired indole-fused this compound derivatives. clockss.org

Thiazole-Fused Derivatives

The Hantzsch synthesis is a classical method adapted for preparing thiazole-fused this compound derivatives. clockss.org The synthesis starts similarly by preparing a ketone precursor from a protected this compound methyl ester. clockss.org This ketone is then halogenated at the alpha-position to create an α-bromo ketone intermediate. clockss.org Due to stability issues, this intermediate is often used immediately without purification. clockss.org Heating the α-bromo ketone with a thioamide in a solvent like DMF leads to the formation of the fused thiazole ring. clockss.org The protected diastereomeric thiazoles can often be separated by chiral chromatography. clockss.org Final deprotection, for instance, by removing a Cbz group with iodotrimethylsilane (B154268) (TMSI), yields the target thiazole-fused this compound derivatives as ammonium (B1175870) salts. clockss.org

Interactive Data Table: Synthesis of Fused Heterocyclic this compound Derivatives

Heterocyclic SystemKey Synthetic MethodStarting Material ExampleKey Reaction StepsResulting Structure
IndoleFischer Indole SynthesisCbz-protected this compound ketoneReaction with arylhydrazines in the presence of acid. clockss.orgIndole ring fused to the cyclohexane moiety. clockss.org
ThiazoleHantzsch Thiazole Synthesisα-Bromo ketone of a protected this compoundReaction with thioamides. clockss.orgThiazole ring fused to the cyclohexane moiety. clockss.org

Conformational Analysis and Structural Investigations

Molecular Dynamics Studies

Molecular dynamics (MD) simulations provide computational insights into the structure, dynamics, and thermodynamics of molecules, offering a window into the conformational landscape of peptides containing l-alpha-cyclohexylglycine.

Molecular dynamics studies on peptidomimetics, such as the peptaibol alamethicin (B1591596), have investigated the impact of substituting native amino acids with non-canonical α,α-dialkyl glycines, including α,α-cyclohexyl glycine (B1666218) (Ac6c). researchgate.netresearchgate.net These simulations test the hypothesis that such bulky residues can induce well-defined secondary structures. researchgate.net In these computational models, Ac6c, along with other residues like α,α-dihexyl glycine (Dhg), has been shown to promote the thermodynamic stabilization of peptides within a model cell membrane environment (POPC). researchgate.netresearchgate.net The studies indicate that these non-canonical amino acids can improve secondary structure properties by showing pre-organization in water and maintaining their helical structure within the membrane model. researchgate.net Experimentally, peptaibol analogues containing Ac6c have demonstrated a high capacity for membrane permeation, suggesting a link between the side chain's bulk and this functional property. researchgate.netnih.gov

Peptidomimetic ModelSubstituted ResidueKey Finding from MD SimulationsReference
Alamethicinα,α-cyclohexyl glycine (Ac6c)Induces well-defined α-helical structures. researchgate.net
Alamethicinα,α-cyclohexyl glycine (Ac6c)Promotes thermodynamic stabilization in a POPC model membrane. researchgate.net
Peptaibolinα,α-cyclohexyl glycine (Ac6c)Maintains the ideal α-helical structure necessary for function. nih.gov
Peptaibolinα,α-cyclohexyl glycine (Ac6c)Analogue shows high permeating ability through POPC membrane. nih.gov

The steric bulk of the cyclohexyl group at the α-carbon significantly restricts the available conformational space (phi/psi angles) for the peptide backbone. This constraint is a powerful tool for directing the folding of a peptide chain into specific secondary structures. Research has shown that peptides incorporating Cα-methyl, Cα-cyclohexylglycine are effective inducers of β-turns and 3(10)-helices. nih.gov The 3(10)-helix is a tighter helical structure than the more common α-helix, characterized by hydrogen bonds between residues i and i+3. explorationpub.comlibretexts.org It is often found at the termini of α-helices and in short peptide segments. libretexts.org

Similarly, molecular dynamics simulations of alamethicin analogues revealed that bulky α,α-dialkyl glycines, including Ac6c, impose more constrained helical structures. nih.gov In a medium simulating a membrane, Ac6c was among the amino acids that induced the highest degree of helicity in the peptide. nih.gov This capacity to stabilize helical conformations is crucial for the function of many antimicrobial and channel-forming peptides. researchgate.net

Conformational and Thermodynamic Properties of l-alpha-Cyclohexylglycine in Peptidomimetics

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing detailed information about atomic connectivity and spatial proximity.

NMR studies have been instrumental in characterizing the solution-state conformations of both linear and cyclic peptides containing l-alpha-cyclohexylglycine. For terminally protected linear oligopeptides containing Cα-methyl, Cα-cyclohexylglycine, ¹H NMR, in conjunction with FT-IR and X-ray diffraction, confirmed that this residue promotes folded structures, specifically β-turns and 3(10)-helices. nih.gov

In the context of cyclic peptides, NMR is used to quantify conformational equilibria. researchgate.net For instance, in a study of ascidiacyclamide (B1665190) analogues, which are cyclic peptides, a derivative containing cyclohexylglycine (Chg) was synthesized and studied. researchgate.net While some analogues exist in a conformational equilibrium between square and folded forms, NMR can be used to probe the dynamics of this exchange. researchgate.net The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) allows for the detailed mapping of the peptide's average conformation in solution.

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei, making it an excellent tool for identifying and characterizing hydrogen bonds. semanticscholar.org The chemical shift of a proton involved in a hydrogen bond is typically found further downfield compared to a non-bonded proton. semanticscholar.org Variable temperature NMR studies can also be used, where the change in the chemical shift of an amide proton with temperature (the temperature coefficient) can indicate whether it is solvent-exposed or protected within an intramolecular hydrogen bond. semanticscholar.org

In crystal structures of a this compound-containing cyclic peptide analogue, hydrogen bonds were observed to hold a solvent molecule (DMF) at the center of the peptide ring. researchgate.net Specifically, hydrogen bonds were identified between the amide protons of the this compound residue and an isoleucine residue with the oxygen atom of the DMF molecule. researchgate.net While this is an intermolecular interaction with a solvent molecule, the NMR techniques used to study such interactions are the same as those used to elucidate intramolecular hydrogen bonds that are critical for stabilizing secondary structures like helices and turns. uni-regensburg.denih.gov

Conformational Studies of Cyclic and Linear Peptides Containing l-alpha-Cyclohexylglycine

X-ray Crystallography of l-alpha-Cyclohexylglycine Derivatives

X-ray crystallography provides atomic-resolution data on the three-dimensional structure of molecules in their solid, crystalline state. nih.gov This technique yields precise information on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation.

Derivatives of l-alpha-cyclohexylglycine have been successfully crystallized and their structures determined. In one study, a platinum(II) complex, [Pt(bipy)(L)]NO₃, where L is this compound, was crystallized and analyzed. nih.gov The complex crystallized in the orthorhombic space group Pbca, and the analysis revealed a square-planar coordination geometry for the Platinum(II) ion. nih.gov

In another example, a cyclic peptide analogue containing this compound was crystallized in a dimethylformamide (DMF) solution. researchgate.net The crystal structure showed an open peptide backbone with a DMF molecule held in the center via two hydrogen bonds. researchgate.net The crystallographic data provide definitive proof of the peptide's conformation and its interactions in the solid state.

Crystallographic Data for L-alpha-Cyclohexylglycine Derivatives
CompoundFormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
[Pt(bipy)(L)]NO₃ (L = this compound)C₁₈H₂₂N₄O₅PtOrthorhombicPbcaa = 15.53 Å, b = 15.65 Å, c = 16.71 Å nih.gov
Cyclic Peptide Analogue 11 (contains this compound)Not specifiedNot specifiedNot specifiedNot specified researchgate.net

Note: Detailed unit cell parameters for Analogue 11 were not provided in the abstract.

Computational Chemistry and Quantum Chemical Descriptors

Computational chemistry provides profound insights into the structural and electronic characteristics of L-alpha-Cyclohexylglycine. Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to perform detailed conformational analyses, optimize molecular geometry, and calculate a range of descriptors that elucidate the molecule's intrinsic properties and potential reactivity.

Detailed research into L-alpha-Cyclohexylglycine, denoted as HL in some studies, has utilized DFT calculations to validate its proposed structure and explore its behavior. acs.org A freq-DFT computational study was conducted using the UB3LYP functional with the 6-311G(d,p) basis set for non-metal atoms, a methodology designed to yield optimized molecular geometries and vibrational frequencies that show good agreement with experimental data. acs.orgnih.gov Such studies confirm the structural integrity of the molecule and serve as the foundation for calculating various electronic properties. acs.org

A key aspect of these computational investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with a molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov For L-alpha-Cyclohexylglycine, DFT calculations have shown that the electron density of the LUMO is primarily concentrated on the glycine portion of the molecule, whereas the HOMO's electron density is distributed across the entire ligand. acs.org

From the energies of the HOMO and LUMO, a suite of global quantum chemical descriptors can be derived to predict the molecule's reactive tendencies in chemical and biological systems. acs.org These descriptors, calculated for L-alpha-Cyclohexylglycine in its ground state in an aqueous solution, provide a quantitative measure of its electronic characteristics. acs.orgacs.org

The table below outlines the key quantum chemical descriptors that have been computationally determined for L-alpha-Cyclohexylglycine (HL). acs.orgacs.org

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapEgapELUMO - EHOMOChemical reactivity and stability
Ionization EnergyI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when an electron is added
Absolute Electronegativityχ-1/2 (ELUMO + EHOMO)Tendency to attract electrons
Absolute Hardnessη-1/2 (ELUMO - EHOMO)Resistance to change in electron distribution
Absolute Softnessσ1/ηReciprocal of hardness, indicates reactivity

In addition to DFT, molecular docking simulations have been used to investigate the interaction of L-alpha-Cyclohexylglycine with biological macromolecules. These simulations predicted a binding energy of -5.7 kcal/mol for L-alpha-Cyclohexylglycine, suggesting a potential for electrostatic and groove binding interactions. acs.orgacs.org The quantum chemical descriptors derived from DFT are instrumental in predicting the tendency of the molecule and its derivatives to approach and interact with biological targets such as DNA. acs.orgnih.govacs.org

Structure Activity Relationship Sar Studies in Medicinal Chemistry

Optimization of Potency and Pharmacokinetic Profiles

The incorporation of L-alpha-cyclohexylglycine into peptide-based drug candidates is a strategic choice aimed at enhancing both their potency and their behavior in the body (pharmacokinetics). Its distinct structure allows medicinal chemists to manipulate molecular properties with a high degree of control.

The introduction of non-canonical amino acids like L-alpha-cyclohexylglycine is a key strategy for imposing conformational constraints on peptides. kaust.edu.sa By replacing natural amino acids, the cyclohexyl group restricts the rotational freedom of the peptide backbone, forcing it into a more defined three-dimensional shape. nih.govacs.org This pre-organization of the peptide into a specific conformation can lead to a higher binding affinity for its biological target, as less of an entropic penalty is paid upon binding. researchgate.net

Furthermore, the cyclohexyl sidechain itself can be a point for derivatization. Modifications to this group can influence binding affinities and selectivity for specific receptors or enzymes. nih.gov Such derivatizations are part of a rational design approach to optimize a lead compound's interaction with its target, enhancing its desired biological effect while minimizing off-target activity.

Studies have shown that the stereochemistry and nature of such cyclic groups are crucial. For instance, research on muscarinic receptors demonstrated that the fit of a cyclohexyl group into a specific subsite was a key determinant of binding affinity and stereoselectivity. nih.gov The replacement of a phenyl group with a cyclohexyl group, or vice versa, can drastically alter binding, indicating that the receptor environment is finely tuned to recognize specific hydrophobic shapes. nih.gov This principle is widely applied in drug design, where the cyclohexyl moiety of L-alpha-cyclohexylglycine is used to achieve a precise fit within a target's binding site, optimizing potency and selectivity. acs.org

Sidechain Derivatization and Conformational Control

Applications in Drug Discovery and Development

The unique properties of L-alpha-cyclohexylglycine have made it a valuable building block in the development of new therapeutics, particularly in the field of virology.

L-alpha-cyclohexylglycine has been successfully incorporated into inhibitors targeting several critical viral enzymes and proteins. Its inclusion is often aimed at filling hydrophobic pockets in the active sites of viral proteases or on the surface of proteins involved in viral entry.

For Human Immunodeficiency Virus (HIV), it has been used to create highly potent entry inhibitors. pnas.orgwiley.comnih.gov In the context of Hepatitis C Virus (HCV), the compound serves as a key component in inhibitors of the NS3/4A protease, an enzyme essential for viral replication. nih.govcapes.gov.br More recently, the principles of using bulky hydrophobic groups like cyclohexyl are being applied to the design of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govfrontiersin.org The S2 and S4 subsites of the SARS-CoV-2 Mpro are largely hydrophobic, making them suitable targets for moieties like the cyclohexyl group. nih.govmdpi.comportlandpress.com

A notable application of L-alpha-cyclohexylglycine is in the development of analogs of the chemokine RANTES (CCL5), which are potent inhibitors of HIV entry. HIV uses the CCR5 chemokine receptor to enter target cells. pnas.org Modifying RANTES with unnatural amino acids has led to compounds with dramatically enhanced anti-HIV activity. pnas.orgwiley.com

One of the most potent analogs is PSC-RANTES, which incorporates L-cyclohexylglycine at the third position of the peptide chain. pnas.orgnih.gov This modification, combined with others at the N-terminus, results in a molecule that is approximately 50 times more potent than the earlier analog, AOP-RANTES. pnas.orgwiley.com The high potency of PSC-RANTES is strongly correlated with its ability to induce the internalization (down-modulation) of the CCR5 receptor from the cell surface. pnas.orgnatap.org By removing the receptor that the virus uses for entry, these analogs effectively block infection. natap.org After just 15 minutes of exposure to PSC-RANTES, the levels of CCR5 on macaque immune cells were maximally reduced by over 90%. natap.org

Table 1: Comparison of Anti-HIV Activity and CCR5 Modulation by RANTES Analogs Activity and modulation data are presented conceptually based on findings from cited research.

Compound Name Key Modification(s) Relative Anti-HIV Potency CCR5 Down-modulation Capacity
RANTES Native Chemokine Baseline Moderate
AOP-RANTES Aminooxypentane at N-terminus More potent than RANTES High
NNY-RANTES N-nonanoyl at N-terminus More potent than AOP-RANTES Very High
PSC-RANTES N-nonanoyl, L-thioproline², L-cyclohexylglycine³ ~50x more potent than AOP-RANTES Very High

Source: Data compiled from findings reported in PNAS (2004) and other related studies. pnas.orgnatap.orgnih.gov

The NS3/4A serine protease is a prime target for anti-HCV drugs because it is essential for the virus to process its polyprotein into functional units. nih.govnih.gov Structure-activity relationship studies have shown that the potency of inhibitors can be significantly improved by placing bulky, hydrophobic groups into the S4 binding pocket of the protease. nih.gov

L-cyclohexylglycine (Chg) has proven to be a highly effective moiety for this purpose. In one series of tetrapeptidyl α-ketoamide inhibitors, replacing the amino acid valine at the P4 position with cyclohexylglycine led to analogs with significantly improved cellular activity. capes.gov.br Further studies quantified this improvement, showing that an inhibitor with a this compound at the P4 position was the most potent in its series. nih.gov It exhibited sub-nanomolar potency against the wild-type (WT) protease and retained high potency against the drug-resistant D168A variant. nih.gov This demonstrates the value of the cyclohexyl group in creating robust inhibitors that can overcome resistance mutations. nih.gov In other designs, macrocyclic inhibitors have been synthesized using Boc-cyclohexylglycine as a starting material, leading to compounds with potent enzymatic inhibition. acs.org

Table 2: Potency of an HCV NS3/4A Protease Inhibitor Incorporating this compound This table presents inhibitory constants (Ki) for a specific inhibitor series.

Inhibitor ID P4 Amino Acid Potency vs. WT Protease (Ki, nM) Potency vs. D168A Variant (Ki, nM)
P₄P₅-6 This compound 0.91 ± 0.38 9.68 ± 0.64
P₄-7 (comparator) Bicyclic Cap 0.54 ± 0.20 2.15 ± 0.81
Grazoprevir (comparator) - 0.21 ± 0.03 48.7 ± 11.2

Source: Data from Soumana, D. I., et al. (2020), *mBio. nih.gov*

Modification of Hepatitis C Virus NS3 Protease Inhibitors

Anticancer Agents (e.g., Platinum Complexes with this compound Ligand)

Platinum-based complexes are a cornerstone of cancer chemotherapy. Current time information in Bangalore, IN. To enhance efficacy and reduce the side effects associated with drugs like cisplatin, researchers have explored the use of amino acid derivatives as ligands. Current time information in Bangalore, IN.mdpi.com L-alpha-Cyclohexylglycine has been used as a bidentate ligand in the synthesis of new platinum(II) complexes, leading to compounds with notable anticancer properties. Current time information in Bangalore, IN.mdpi.com

Two novel platinum complexes, [Pt(NH₃)₂(L)]NO₃ (Complex 1) and [Pt(bipy)(L)]NO₃ (Complex 2), where L is the this compound ligand, have been synthesized and evaluated for their cytotoxic activities against the HCT116 human colon cancer cell line. Current time information in Bangalore, IN.mdpi.comnih.gov The use of the cycloaliphatic branch of glycine (B1666218) is intended to increase stability and solubility. Current time information in Bangalore, IN. Both complexes demonstrated the ability to interact with DNA through groove binding and electrostatic interactions. mdpi.comnih.gov

The anticancer activity, measured by the IC₅₀ value (the concentration of drug required to inhibit the growth of 50% of cancer cells), was determined after 72 hours of treatment. Complex 1, in particular, showed a better inhibitory effect than the clinically used drug carboplatin. Current time information in Bangalore, IN.mdpi.comfrontiersin.org

CompoundIC₅₀ against HCT116 (μM)
[Pt(NH₃)₂(L)]NO₃ (Complex 1) 35.51 mdpi.comfrontiersin.org
[Pt(bipy)(L)]NO₃ (Complex 2) 51.33 mdpi.comfrontiersin.org
Carboplatin (Reference) 51.94 mdpi.comfrontiersin.org
This compound (Ligand) Not specified as cytotoxic alone

Table 1: In vitro anticancer activity of platinum(II) complexes with this compound ligand against HCT116 human colon cancer cell line.

These findings underscore the potential of using L-alpha-cyclohexylglycine as a ligand to develop new platinum-based anticancer agents with improved therapeutic profiles. mdpi.comacs.org

Dipeptidyl Peptidase IV (DP-IV) Inhibitors for Type II Diabetes

Inhibition of dipeptidyl peptidase IV (DP-IV or DPP4) is a validated therapeutic strategy for managing type II diabetes. pdbj.orgmdpi.com DPP4 inhibitors, known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, which helps regulate blood glucose levels. L-alpha-Cyclohexylglycine derivatives have been instrumental in the development of potent DP-IV inhibitors. pdbj.org

Research has led to the discovery of substituted 4-amino this compound analogues as powerful DP-IV inhibitors. pdbj.org To improve the in-vitro profile, modifications such as incorporating a fused heterocycle onto the cyclohexyl moiety have been explored. pdbj.org This led to the synthesis of indole-fused and thiazole-fused cyclohexylglycines. pdbj.org Pyrrolidine-derived amides of these novel structures resulted in highly potent inhibitors. pdbj.org

CompoundClassDP-IV Inhibition (IC₅₀)
Thiazole (B1198619) derivative (3f) Heterocycle-fused this compound6 nM pdbj.org
Thiazole derivative (11a) Heterocycle-fused this compound6 nM pdbj.org
Bis-sulfonamide (15e) 4-Amino this compound analogue2.6 nM

Table 2: Potency of various L-alpha-cyclohexylglycine-based DP-IV inhibitors.

This work demonstrates that modifying the cyclohexyl ring of this compound-derived inhibitors can yield compounds with equal or greater potency than other reported agents, highlighting the versatility of this scaffold in designing treatments for type II diabetes. pdbj.org

Opioid Receptor Ligands (e.g., μ/δ Opioid Agonists)

The development of new opioid ligands with mixed receptor profiles, such as μ (MOR) and δ (DOR) agonism, is an emerging strategy to create novel analgesics with potentially fewer side effects than traditional opioids. Current time information in Bangalore, IN.pdbj.org Opioid receptors are G protein-coupled receptors that modulate pain and are located in both the central and peripheral nervous systems. Current time information in Bangalore, IN.

In an effort to develop peripherally selective antinociceptives, researchers have synthesized zwitterionic derivatives of 14-O-methyloxymorphone. Current time information in Bangalore, IN.pdbj.org This work involved introducing various L- and D-series amino acid residues at position 6 of the morphinan (B1239233) core. pdbj.org Among the unnatural amino acids used was L-cyclohexylglycine (L-Chg). pdbj.org The resulting 6-amino acid-substituted derivatives of 14-O-methyloxymorphone were evaluated for their binding affinity and functional activity at opioid receptors. These new derivatives, including the one incorporating L-cyclohexylglycine, were found to be potent μ/δ opioid agonists and were effective as antinociceptive agents in animal models. Current time information in Bangalore, IN.pdbj.org

Antimicrobial Peptides and Anti-infective Agents

With the rise of antibiotic-resistant pathogens, there is an urgent need for new anti-infective agents. Naturally occurring antimicrobial peptides (AMPs) are a promising source, but their therapeutic potential can be limited by cytotoxicity to host cells. Structure-activity relationship studies are crucial for transforming these peptides into valuable therapeutic agents by modulating their properties.

The balance between antimicrobial potency and hemolytic activity (lysis of red blood cells) is critical for the therapeutic index of an AMP. Key factors influencing this balance include hydrophobicity, cationicity, and amphipathicity.

In studies involving the amphibian antimicrobial peptide temporin-1DRa, researchers substituted amino acids to observe the effect on its biological activity. When the amino acids Leucine (at position 9) and Isoleucine (at position 13) were replaced by the more hydrophobic L-alpha-cyclohexylglycine residue, a distinct shift in activity was observed.

Modification to Temporin-1DRaEffect on Antimicrobial PotencyEffect on Hemolytic Activity
Leu⁹ → this compound Increased (up to 2-fold)Increased (4-fold)
Ile¹³ → this compound Increased (up to 2-fold)Increased (4-fold)

Table 3: Effect of substituting L-alpha-cyclohexylglycine into the temporin-1DRa peptide.

The data indicate that while increasing the hydrophobicity of the peptide by incorporating this compound can slightly enhance its ability to kill microbes, it comes at the cost of a significant increase in toxicity to host cells. This highlights a key challenge in AMP design: enhancing antimicrobial efficacy without simultaneously increasing hemolytic activity.

Neuroprotective Effects

L-alpha-cyclohexylglycine and its derivatives have been explored for their potential neuroprotective effects. Glycine-proline-glutamate (GPE) is an endogenous tripeptide with known neuroprotective properties in models of brain injury and neurodegenerative conditions like Parkinson's and Alzheimer's disease. Consequently, GPE has been a target for designing new neuroprotective agents. In the development of GPE analogues, non-natural scaffolds like this compound have been used as mimetics for the glycine residue to create novel compounds with potential therapeutic value in treating neurological disorders.

Antimalarial Targets (e.g., Subtilisin-like SUB1 inhibitors)nih.gov

The subtilisin-like protease 1 (SUB1) of the Plasmodium parasite is a critical enzyme essential for the parasite's life cycle, specifically for the egress of merozoites from infected host cells in both liver and blood stages. researchgate.netcrick.ac.ukpasteur.fr This central role makes it a promising target for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. nih.govpnas.org

Rational drug design efforts have focused on creating substrate-based peptidic inhibitors that can effectively block the active site of SUB1. nih.govpnas.org These inhibitors, which include classes like peptidyl α-ketoamides and peptidic boronic acids, are designed to mimic the natural substrates of the SUB1 enzyme. researchgate.netacs.org Structure-activity relationship (SAR) studies are crucial in optimizing these inhibitors. These studies have revealed that the enzyme's binding pocket has a strong preference for hydrophobic amino acid residues at the P4 position (the fourth amino acid residue from the cleavage site). crick.ac.uknih.gov

Given these findings, L-alpha-Cyclohexylglycine (Chg) represents a logical and compelling candidate for incorporation into SUB1 inhibitors. Its cyclohexyl side chain is larger and more hydrophobic than both Isoleucine and Cyclopentylglycine. The established success of Cyclopentylglycine and the clear trend favoring increased hydrophobicity strongly suggest that the incorporation of L-alpha-Cyclohexylglycine at the P4 position could further enhance binding affinity and inhibitory potency against SUB1.

Table 1: SAR of P4 Substitutions in Peptidic SUB1 Inhibitors
Inhibitor ScaffoldP4 Amino AcidRationale for SubstitutionObserved Effect on PotencyReference
Peptidyl α-KetoamideIsoleucine (Ile)Baseline natural hydrophobic residue.Baseline potency (IC50 ~900 nM). nih.govacs.org
Peptidyl α-KetoamideCyclopentylglycine (Cpg)Introduction of a cyclic hydrophobic side chain.Improved potency (IC50 ~370 nM). acs.org
Peptidic Boronic AcidCyclopentylglycine (Cpg)Combined optimal warhead with optimized P4 residue.Further ~13-fold potency improvement over corresponding Ile analog. acs.org
Generic Peptidic InhibitorL-alpha-Cyclohexylglycine (Chg)Hypothesized to further increase hydrophobicity and binding.Predicted to enhance potency based on established SAR trends. researchgate.netnih.gov

Mimicry of Natural Amino Acids in Drug Designgoogle.com

The use of non-canonical or unnatural amino acids is a powerful strategy in modern drug design to create peptide mimics, or peptidomimetics, with superior therapeutic properties. google.comprismbiolab.comekb.eg L-alpha-Cyclohexylglycine is a prime example of a non-proteinogenic amino acid that functions as a bioisostere—a structural analog—of natural amino acids. u-tokyo.ac.jpnih.gov Specifically, its bulky and hydrophobic cyclohexyl side chain allows it to act as a mimic for the natural amino acids L-valine and L-isoleucine.

This mimicry is a cornerstone of its utility in medicinal chemistry. By replacing a natural amino acid like valine or isoleucine with L-alpha-Cyclohexylglycine in a peptide-based drug candidate, chemists can introduce several beneficial modifications without drastically altering the core structure required for biological activity. The primary advantages conferred by this substitution include:

Enhanced Proteolytic Stability: The unnatural structure of the cyclohexyl side chain can make the adjacent peptide bonds resistant to cleavage by proteases, the enzymes responsible for degrading proteins and peptides in the body. frontiersin.org This increases the drug's metabolic stability and prolongs its duration of action.

Increased Potency: The larger, more rigid, and hydrophobic nature of the cyclohexyl group compared to the isopropyl (valine) or sec-butyl (isoleucine) groups can lead to more favorable binding interactions within the target protein's active site. This enhanced binding can result in higher potency and selectivity.

Conformational Constraint: The steric bulk of the cyclohexyl ring can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive shape that is optimal for receptor binding. This can reduce the entropic penalty upon binding, leading to higher affinity. helsinki.fi

The successful application of L-alpha-Cyclohexylglycine as an amino acid mimic is evident in several therapeutic agents. For instance, it has been incorporated into PEXEL-peptidomimetic analogs designed as potent inhibitors of Plasmepsin V, another Plasmodium protease. pnas.org It has also been used in the development of potent inhibitors for other enzymes, such as dipeptidyl peptidase IV.

Table 2: Comparison of L-alpha-Cyclohexylglycine and Mimicked Natural Amino Acids
PropertyL-alpha-Cyclohexylglycine (Chg)L-Valine (Val)L-Isoleucine (Ile)
Side Chain StructureCyclohexylIsopropylsec-Butyl
ClassificationNon-proteinogenic, Aliphatic, CyclicProteinogenic, Aliphatic, Branched-chainProteinogenic, Aliphatic, Branched-chain
Key CharacteristicsHigh hydrophobicity, significant steric bulk, rigid ring structure.Hydrophobic, moderate steric bulk.Hydrophobic, moderate steric bulk, chiral side chain.
Role in Drug DesignIncreases metabolic stability, enhances binding affinity, constrains peptide conformation.Natural building block, contributes to hydrophobic interactions.Natural building block, contributes to hydrophobic interactions.

Pharmacological and Toxicological Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment of Derivatives

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new drugs. In silico and in vitro models are often employed in the early stages of drug discovery to predict the pharmacokinetic profiles of compounds. researchgate.netnih.gov

A study involving two novel platinum complexes containing a cyclohexylglycine ligand, [Pt(NH3)2(L)]NO3 (1) and [Pt(bipy)(L)]NO3 (2), utilized computational tools to predict their ADME properties. acs.orgnih.gov The analysis calculated several key descriptors, including molecular weight (MW), the logarithm of the octanol-water partition coefficient (log Po/w), and the topological polar surface area (TPSA). acs.org These parameters help in assessing the potential for oral bioavailability and drug-likeness. acs.orgnih.gov For instance, a BOILED-Egg model predicted that these synthesized compounds could passively permeate the blood-brain barrier. acs.orgresearchgate.net

The study predicted that one of the complexes, [Pt(NH3)2(L)]NO3, could be a candidate for an oral platinum-based drug. acs.org This prediction was based on its favorable ADME profile. acs.org Furthermore, the analysis indicated that the this compound ligand itself, along with one of the platinum complexes and carboplatin, are not actively effluxed by P-glycoprotein (PGP), a protein that can pump drugs out of cells and reduce their effectiveness. acs.org

In a separate study, substituted 4-amino this compound analogues were evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV). nih.gov Two of these analogues, 2,4-difluorobenzenesulfonamide (B83623) 15b and 1-naphthyl amide 16b, demonstrated good pharmacokinetic properties in rats, with one compound showing oral efficacy in a mouse model. nih.gov

The table below summarizes the predicted molecular properties of the platinum complexes containing this compound. acs.org

CompoundMW ( g/mol )consensus log Po/wTPSA (Ų)
HL (this compound) 157.21-0.2443
[Pt(NH3)2(L)]NO3 (1) 384.341.4547
[Pt(bipy)(L)]NO3 (2) 509.521.2347

Mechanism of Action in Pharmaceutical Applications

L-alpha-Cyclohexylglycine and its derivatives are utilized in various pharmaceutical applications, and their mechanism of action is dependent on the specific context of their use. guidechem.com

Anticancer Applications: In the context of anticancer research, platinum complexes containing this compound have been synthesized and studied for their ability to interact with DNA. acs.orgnih.gov Metal complexes, in general, are explored in cancer therapy due to their capacity to disrupt the structure of nucleic acids. nih.gov The synthesized platinum(II) complexes with the this compound ligand demonstrated anticancer activity against the HCT116 human colon cancer cell line. acs.orgnih.gov Molecular docking studies suggested that these complexes bind to DNA through a combination of electrostatic and groove binding interactions. acs.orgnih.gov The binding energies indicated a strong interaction with the DNA molecule. acs.orgnih.gov The inhibitory effect of complex 1 was found to be better than that of carboplatin, a clinically used anticancer drug. acs.orgnih.gov

Antiviral Applications: L-cyclohexylglycine is considered a bulky amino acid that can be incorporated into antiviral agents. rsc.org For instance, derivatives of the chemokine RANTES containing L-cyclohexylglycine have been developed as potent inhibitors of HIV-1 entry into host cells. wiley.com One such derivative, PSC-RANTES, which includes L-cyclohexylglycine at position 3, showed a significant increase in potency compared to other derivatives. wiley.com The proposed mechanism of action for these chemokine-based inhibitors is the induction of receptor internalization, which prevents the virus from binding to and entering the cell. wiley.com

Another example is seen in the development of inhibitors for the SARS-CoV-2 main protease (Mpro). A peptidomimetic inhibitor, RAY1216, incorporates a P3 this compound. biorxiv.org This inhibitor covalently binds to the Mpro enzyme, and crystallographic studies have shown extensive interactions between the drug and the enzyme. biorxiv.org

Dipeptidyl Peptidase IV (DP-IV) Inhibition: Substituted 4-amino this compound analogues have been identified as potent inhibitors of DP-IV. nih.gov DP-IV is a therapeutic target for type 2 diabetes. One of the synthesized analogues, a bis-sulfonamide, was found to be an extremely potent inhibitor of the enzyme with high selectivity. nih.gov

The table below details the inhibitory activity of selected L-alpha-Cyclohexylglycine derivatives.

DerivativeTargetApplicationIC50
[Pt(NH3)2(L)]NO3 (1) DNAAnticancer (Colon)35.51 μM acs.orgnih.gov
[Pt(bipy)(L)]NO3 (2) DNAAnticancer (Colon)51.33 μM acs.orgnih.gov
Bis-sulfonamide 15e Dipeptidyl Peptidase IVAntidiabetic2.6 nM nih.gov

Drug-like Properties of l-alpha-Cyclohexylglycine-containing Compounds

The "drug-likeness" of a compound is a qualitative concept that assesses its suitability as a potential drug, considering factors like bioavailability. wikipedia.org This assessment is often guided by principles such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov

In the study of platinum complexes with a this compound ligand, the compounds were evaluated for their drug-likeness. acs.org The analysis considered parameters such as molecular weight, lipophilicity (log P), polarity (TPSA), solubility, flexibility, and saturation. acs.org The results indicated that the complexes possess good drug-like properties and could be classified as oral medications. acs.orgnih.gov The bioavailability radar, a graphical tool to assess drug-likeness, showed that the compounds fell within the acceptable range for various parameters. acs.org

Similarly, in the development of dipeptidyl peptidase IV inhibitors, certain 4-amino this compound analogues were found to have an acceptable in vitro profile combined with good pharmacokinetic properties, which are essential components of drug-likeness. nih.gov

The table below presents a summary of the drug-likeness parameters for the platinum complexes containing this compound, based on established guidelines. acs.orgnih.gov

ParameterGuideline[Pt(NH3)2(L)]NO3 (1)[Pt(bipy)(L)]NO3 (2)
Molecular Weight ( g/mol ) 150–500384.34509.52
log Po/w -2 to 6.51.451.23
TPSA (Ų) 7.0–200.04747
Hydrogen Bond Acceptors <10CompliantCompliant
Hydrogen Bond Donors <5CompliantCompliant

Advanced Applications and Future Research Directions

Building Block in Peptide Synthesis and Peptidomimetics

L-alpha-Cyclohexylglycine serves as a crucial building block in the chemical synthesis of peptides and the development of peptidomimetics. tandfonline.comguidechem.com Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but often possess improved properties like enhanced stability and oral bioavailability. nih.gov

The compound is frequently employed in Solid-Phase Peptide Synthesis (SPPS), a standard method for constructing peptides. smolecule.com Its protected form, Boc-L-cyclohexylglycine, is particularly useful as the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions at the amino group during the sequential addition of amino acids to the growing peptide chain. smolecule.coma2bchem.com The cyclohexyl side chain is hydrophobic and sterically bulky, which can influence the folding of the peptide into specific three-dimensional shapes, such as helices. nih.govsmolecule.comnih.gov

Because of its structural similarity to natural amino acids like valine and isoleucine, L-alpha-Cyclohexylglycine is used as a structural mimic. tandfonline.com By replacing a natural amino acid with L-alpha-Cyclohexylglycine, researchers can create peptides with altered conformations and biological activities. tandfonline.comnih.gov This substitution can lead to peptidomimetics with increased resistance to degradation by proteases, the enzymes that break down peptides in the body. nih.gov This enhanced stability is a significant advantage in developing peptide-based therapeutics.

Application AreaTechnique/ConceptRole of L-alpha-CyclohexylglycineKey Benefit
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)Utilized as a protected amino acid (Boc-L-Chg-OH). smolecule.comEnables controlled, sequential assembly of peptide chains. a2bchem.com
Peptidomimetics Structural MimicryFunctions as a mimic of valine and isoleucine. tandfonline.comIntroduces conformational constraints and specific side-chain interactions. nih.gov
Peptidomimetics Stability EnhancementIncorporation into peptide backbones. nih.govIncreases resistance to enzymatic degradation. nih.gov

Design of Drugs Targeting Specific Receptors or Enzymes

The unique structural characteristics of L-alpha-Cyclohexylglycine make it a valuable component in the rational design of drugs aimed at specific biological targets like receptors and enzymes. guidechem.com Its bulky and hydrophobic cyclohexyl group can facilitate unique binding interactions within the target's active site or binding pocket, potentially leading to drugs with improved potency and selectivity. smolecule.com

A notable example is its incorporation into inhibitors of HIV entry. Researchers developed a highly potent derivative of the chemokine RANTES, named PSC-RANTES, by substituting an amino acid in the original sequence with L-alpha-Cyclohexylglycine. pnas.org This modification resulted in a compound that was approximately 50 times more potent at blocking the HIV entry process, demonstrating the significant impact of this unnatural amino acid on drug activity. pnas.orgwiley.com

In other research, L-alpha-Cyclohexylglycine has been incorporated into zwitterionic derivatives of opioids to create potent agonists for μ/δ opioid receptors. acs.org It has also been used as a ligand in the synthesis of novel platinum complexes designed as potential anticancer agents that target DNA. nih.govacs.org Furthermore, its inclusion in small-molecule antagonists for the neurotensin (B549771) receptor (NTR1) highlights its versatility in modulating the function of G-protein coupled receptors. nih.gov

Utilization in Structure-Activity Relationship Studies to Optimize Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. L-alpha-Cyclohexylglycine is frequently used in SAR studies to probe the binding pockets of proteins and optimize drug candidates. smolecule.com By systematically replacing natural amino acids with L-alpha-Cyclohexylglycine, researchers can assess the impact of steric bulk and hydrophobicity on a drug's affinity and efficacy. nih.govvulcanchem.com

For instance, in the development of HIV entry inhibitors, replacing a key residue with L-alpha-Cyclohexylglycine dramatically improved potency, whereas its aromatic counterpart, phenylglycine, caused a significant drop in activity. pnas.org This finding provided critical insight into the specific structural requirements of the target receptor. Similarly, when developing peptidomimetics to target the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs), replacing alanine (B10760859) with the bulkier L-alpha-Cyclohexylglycine resulted in a loss of inhibitory activity. nih.gov This suggests that the binding pocket around that specific residue is quite small and cannot accommodate the larger cyclohexyl group. nih.gov These studies are crucial for refining the design of drug candidates to achieve optimal interaction with their biological targets. smolecule.combohrium.com

Study AreaPeptide/CompoundModificationResultSAR Insight
HIV Entry Inhibitors RANTES AnalogReplaced original residue with L-cyclohexylglycine. pnas.org3.4-fold increase in potency. pnas.orgNon-aromatic bulk at this position is favorable for activity. pnas.org
IAP Inhibitors AVPF TetrapeptideReplaced Alanine with L-cyclohexylglycine. nih.govLoss of inhibitory activity. nih.govThe target's binding pocket is sterically constrained and cannot fit the cyclohexyl group. nih.gov

Development of Novel Structures through Amino Acid Modification

L-alpha-Cyclohexylglycine serves as a versatile scaffold for creating novel chemical structures with tailored properties. guidechem.com Its basic structure can be modified, or it can be incorporated into larger molecules to generate peptides and peptidomimetics with enhanced characteristics. nih.goviiitd.edu.in For example, α-methylation, the addition of a methyl group to the alpha-carbon, is a common modification for amino acids. nih.gov While not specific to L-alpha-Cyclohexylglycine in the provided sources, this type of modification on other amino acids is known to restrict conformational freedom and promote the formation of stable helical structures in peptides. nih.govgoogle.com

The incorporation of L-alpha-Cyclohexylglycine and its derivatives into peptides is a key strategy for developing novel therapeutics. nih.gov For example, dehydrocyclohexylglycine (ΔChg) has been incorporated into highly aggregative peptide sequences to study its potential as a β-sheet breaker, which is relevant for diseases involving protein aggregation. byu.edu The synthesis of peptides containing such modified and unnatural amino acids allows for the creation of molecules with improved stability and biological function, opening avenues for new drug discovery and materials science applications. nih.gov

Potential as Research Tools in Biological Studies

Beyond its direct therapeutic applications, L-alpha-Cyclohexylglycine is a valuable tool for fundamental biological research. nih.govcymitquimica.com Its unique properties are exploited to create probes and compounds that help elucidate complex biological processes.

One significant application is in the development of novel metal-based anticancer agents. nih.govacs.org Researchers have synthesized platinum (Pt) complexes using this compound as a ligand. nih.govresearchgate.net These complexes have been studied for their ability to bind to DNA and for their cytotoxic effects against cancer cell lines, such as human colon cancer cells (HCT116). nih.govacs.org The results indicate that these complexes could be potential candidates for oral platinum-based drugs. nih.gov

Additionally, L-alpha-Cyclohexylglycine and its derivatives are used in the creation of biological probes. For instance, it has been listed as a potential component in cysteine-reactive probes designed for mapping biologically active sites on proteins. google.com The hydrochloride salt form of L-cyclohexylglycine methyl ester is noted for its enhanced stability and solubility, making it suitable for use in various biological studies and drug formulation research. cymitquimica.com

Integration into Unnatural Peptides via Ribosomal Translation

One of the most advanced frontiers in biotechnology is the expansion of the genetic code to enable the ribosomal synthesis of peptides containing unnatural amino acids. researchgate.netnih.gov The ribosome, the cell's natural protein-synthesis machinery, is surprisingly flexible and can be coaxed into incorporating non-standard building blocks. chemistryworld.com

Research has demonstrated that L-cyclohexylglycine, as an analog of isoleucine, can be successfully integrated into peptides by the ribosomal translation apparatus in vitro. researchgate.netnih.gov In these experiments, researchers use a series of assays to measure how efficiently the unnatural amino acid is charged onto a transfer RNA (tRNA) molecule and subsequently incorporated into a growing peptide chain. nih.gov Studies have shown that L-cyclohexylglycine is easily integrated into peptides, making it an excellent candidate for producing highly modified peptides through biological synthesis. researchgate.netnih.gov This capability opens the door to producing large libraries of unnatural peptides, which can be screened for novel therapeutic agents or other functions. researchgate.net The ribosomal incorporation of cyclic amino acids like L-cyclohexylglycine pushes the boundaries of what is possible with biological synthesis systems. chemistryworld.comrsc.org

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing L-alpha-Cyclohexylglycine, and how can purity be validated?

  • Answer: Synthesis typically involves chiral auxiliary-mediated reactions or enzymatic resolution to ensure enantiomeric purity. Key steps include cyclohexyl group introduction via alkylation or reductive amination, followed by purification using recrystallization or chiral chromatography . Purity validation requires orthogonal analytical techniques:

  • HPLC with chiral columns to confirm enantiomeric excess .
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity and absence of byproducts.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
    Consistency in protocol replication and comparison with literature retention times/spectral data are critical .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing L-alpha-Cyclohexylglycine, and how should data interpretation be standardized?

  • Answer:

  • Techniques:
MethodApplicationPros/Cons
NMRStructural elucidationHigh specificity but requires pure samples
HPLCPurity/enantiomeric analysisSensitive to mobile phase optimization
FT-IRFunctional group identificationLimited resolution for complex mixtures
  • Standardization: Calibrate instruments using certified reference standards. Cross-validate results across labs to minimize instrumental variability .

Advanced Research Questions

Q. How should researchers address discrepancies in the reported biochemical efficacy of L-alpha-Cyclohexylglycine across in vitro and in vivo studies?

  • Answer: Systematic contradiction analysis involves:

  • Meta-analysis of existing data to identify confounding variables (e.g., dosage, model organisms).
  • Controlled replication studies isolating variables like pH, temperature, and metabolic pathways.
  • Mechanistic studies (e.g., binding assays, enzyme kinetics) to reconcile differences between cell-free and whole-organism systems .
    • Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven experiments .

Q. What experimental frameworks are recommended for investigating the stereochemical stability of L-alpha-Cyclohexylglycine under physiological conditions?

  • Answer:

  • Stability protocols:

Expose the compound to simulated physiological conditions (e.g., pH 2–8, 37°C).

Monitor degradation via chiral HPLC and LC-MS at timed intervals.

  • Data interpretation: Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and metabolic pathways. Integrate computational simulations (MD/DFT) to identify degradation-prone molecular sites .

Q. How can computational modeling be integrated with empirical studies to predict L-alpha-Cyclohexylglycine’s interaction mechanisms with biological targets?

  • Answer:

  • Step 1: Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target receptors.
  • Step 2: Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Step 3: Use machine learning (e.g., QSAR models) to correlate structural features with activity data from diverse studies .
    • Note: Address model limitations (e.g., force field accuracy) through iterative refinement .

Methodological Guidance

  • Handling Contradictions: When conflicting data arise, adopt dialectical analysis (thesis-antithesis-synthesis) to identify underlying variables or measurement biases .
  • Literature Review: Use tools like Google Scholar to prioritize high-impact studies and create comparative tables synthesizing synthesis routes, analytical parameters, and bioactivity results .
  • Experimental Design: Align research questions with the PICOS framework (Population, Intervention, Comparison, Outcome, Study design) to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.